N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide
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Overview
Description
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring fused with an azepane ring, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the azepane ring via cyclization reactions under controlled conditions, such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include drug development for targeting specific biological pathways.
Industry: It is utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-1-azepanecarboxamide: Shares the azepane ring and methoxyphenyl group but lacks the pyrrolidinone ring.
N-(4-methoxybenzyl)-3-(4-methoxyphenyl)azepane-1-carboxamide: Contains similar functional groups but differs in the overall structure and substitution pattern.
Uniqueness
N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)azepane-1-carboxamide is unique due to its combination of the pyrrolidinone and azepane rings, along with the methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-24-16-8-6-15(7-9-16)21-13-14(12-17(21)22)19-18(23)20-10-4-2-3-5-11-20/h6-9,14H,2-5,10-13H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOGCEKJFGTXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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